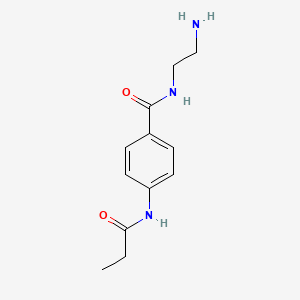
{N}-(2-aminoethyl)-4-(propionylamino)benzamide
Overview
Description
N-(2-aminoethyl)-4-(propionylamino)benzamide, also known as PAOPA, is a small molecule that has been studied for its potential therapeutic applications. PAOPA is a derivative of benzamide and has been shown to have various biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of {N}-(2-aminoethyl)-4-(propionylamino)benzamide is not fully understood. However, it has been proposed that {N}-(2-aminoethyl)-4-(propionylamino)benzamide exerts its effects by inhibiting the activity of various enzymes such as histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and protein kinase C (PKC). {N}-(2-aminoethyl)-4-(propionylamino)benzamide has also been shown to modulate the expression of various genes involved in apoptosis, angiogenesis, and inflammation.
Biochemical And Physiological Effects
{N}-(2-aminoethyl)-4-(propionylamino)benzamide has been shown to have various biochemical and physiological effects. {N}-(2-aminoethyl)-4-(propionylamino)benzamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins. {N}-(2-aminoethyl)-4-(propionylamino)benzamide has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and inhibiting the activity of MMPs. In addition, {N}-(2-aminoethyl)-4-(propionylamino)benzamide has been shown to reduce oxidative stress and inflammation by inhibiting the expression of pro-inflammatory cytokines and increasing the expression of antioxidant enzymes.
Advantages And Limitations For Lab Experiments
{N}-(2-aminoethyl)-4-(propionylamino)benzamide has several advantages for lab experiments. {N}-(2-aminoethyl)-4-(propionylamino)benzamide is a small molecule that can be easily synthesized and purified. {N}-(2-aminoethyl)-4-(propionylamino)benzamide has also been shown to have low toxicity and high stability. However, {N}-(2-aminoethyl)-4-(propionylamino)benzamide has some limitations for lab experiments. {N}-(2-aminoethyl)-4-(propionylamino)benzamide has poor solubility in water and requires the use of organic solvents for in vitro experiments. {N}-(2-aminoethyl)-4-(propionylamino)benzamide also has poor bioavailability and requires the use of high concentrations for in vivo experiments.
Future Directions
{N}-(2-aminoethyl)-4-(propionylamino)benzamide has several potential future directions for research. {N}-(2-aminoethyl)-4-(propionylamino)benzamide can be further studied for its potential therapeutic applications in other diseases such as diabetes, obesity, and autoimmune diseases. {N}-(2-aminoethyl)-4-(propionylamino)benzamide can also be further studied for its potential use as a drug delivery system for targeted therapy. In addition, {N}-(2-aminoethyl)-4-(propionylamino)benzamide can be further studied for its mechanism of action and its interaction with other molecules. Overall, {N}-(2-aminoethyl)-4-(propionylamino)benzamide has great potential for future research and development in the field of medicine.
Scientific Research Applications
{N}-(2-aminoethyl)-4-(propionylamino)benzamide has been studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and cardiovascular diseases. {N}-(2-aminoethyl)-4-(propionylamino)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. {N}-(2-aminoethyl)-4-(propionylamino)benzamide has also been shown to have neuroprotective effects by inhibiting oxidative stress and reducing inflammation. In addition, {N}-(2-aminoethyl)-4-(propionylamino)benzamide has been shown to have cardioprotective effects by reducing myocardial ischemia/reperfusion injury.
properties
IUPAC Name |
N-(2-aminoethyl)-4-(propanoylamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-11(16)15-10-5-3-9(4-6-10)12(17)14-8-7-13/h3-6H,2,7-8,13H2,1H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEUESANNVYGNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{N}-(2-aminoethyl)-4-(propionylamino)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[2-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387282.png)
![4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1387283.png)
![3-[4-(Acetylamino)phenyl]-3-piperidin-1-ylpropanoic acid](/img/structure/B1387284.png)
![3-[6-(3-Methoxyphenoxy)pyrimidin-4-yl]benzoic acid](/img/structure/B1387285.png)
![4-[4-(4-Fluorophenyl)piperazin-1-yl]tetrahydrofuran-3-ol](/img/structure/B1387286.png)
![{4-[3-(Pyrrolidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}amine](/img/structure/B1387288.png)
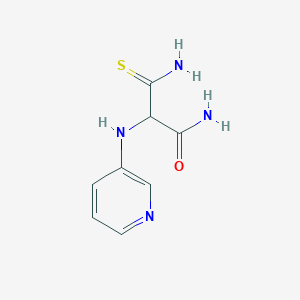
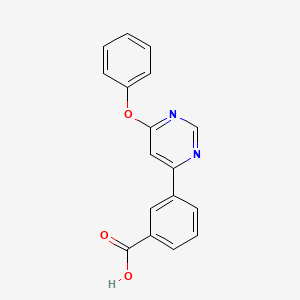
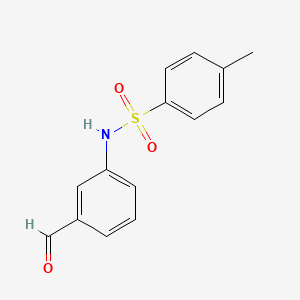
![4-[7-Methyl-4-oxo-2-phenyl-3-(1H-pyrrol-1-yl)-2,4-dihydro-5H-pyrazolo[3,4-d]pyridazin-5-yl]butanoic acid](/img/structure/B1387301.png)
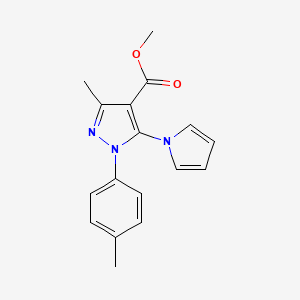
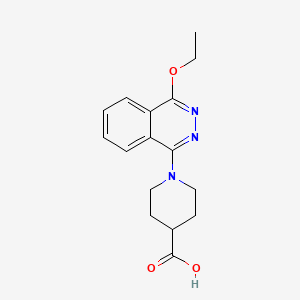
![(2-Methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid](/img/structure/B1387304.png)
![3-[6-[(Diethylamino)sulfonyl]-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propanoic acid](/img/structure/B1387305.png)